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Compound of Interest

Compound Name: Iodomethyl methyl ether

Cat. No.: B079887 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for iodomethyl
methyl ether (ICH₂OCH₃), a key reagent in organic synthesis. The information presented

herein is intended to assist researchers and professionals in the accurate identification and

characterization of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) techniques.

Spectroscopic Data Summary
The following tables summarize the key quantitative data for the spectroscopic analysis of

iodomethyl methyl ether.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nucleus
Chemical Shift (δ)

ppm (Estimated)
Multiplicity Assignment

¹H ~5.6 Singlet ICH₂-

¹H ~3.5 Singlet -OCH₃

¹³C ~90 Not Applicable ICH₂-

¹³C ~60 Not Applicable -OCH₃
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Note: The chemical shifts are estimated based on typical values for similar functional groups.

Table 2: Infrared (IR) Spectroscopy Data

Frequency (cm⁻¹)

(Typical)
Intensity Vibration Functional Group

2950-2850 Medium-Strong C-H Stretch Aliphatic

1150-1050 Strong C-O Stretch Ether

< 600 Medium-Strong C-I Stretch Alkyl Iodide

Note: These are typical absorption ranges for the respective functional groups.

Table 3: Mass Spectrometry (MS) Data

m/z (Mass-to-Charge Ratio)

(Predicted)
Relative Intensity Possible Fragment Ion

172 Low [CH₃OCH₂I]⁺ (Molecular Ion)

127 Variable [I]⁺

45 High [CH₃OCH₂]⁺

15 Medium [CH₃]⁺

Note: The fragmentation pattern is predicted based on the typical behavior of haloethers in

mass spectrometry.

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
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A solution of iodomethyl methyl ether (approximately 5-25 mg) is prepared in a

deuterated solvent (e.g., CDCl₃, ~0.7 mL).

The solution is transferred to a 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added

for chemical shift calibration.

Instrumentation and Parameters:

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

¹H NMR:

A standard one-pulse sequence is employed.

The spectral width is set to encompass the expected chemical shift range (e.g., 0-10

ppm).

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

¹³C NMR:

A proton-decoupled pulse sequence is used to obtain singlet peaks for each carbon

environment.

The spectral width is set to a wider range appropriate for carbon nuclei (e.g., 0-100

ppm).

A larger number of scans are typically required due to the lower natural abundance of

the ¹³C isotope.

2.2. Infrared (IR) Spectroscopy

Sample Preparation:

As iodomethyl methyl ether is a liquid, a neat sample is prepared.

A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr).
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The plates are pressed together to form a thin film of the sample.

Instrumentation and Parameters:

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

A background spectrum of the clean salt plates is recorded.

The sample is placed in the spectrometer's sample holder.

The spectrum is acquired over the mid-infrared range (typically 4000-400 cm⁻¹).

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

2.3. Mass Spectrometry (MS)

Sample Introduction and Ionization:

A dilute solution of iodomethyl methyl ether in a volatile organic solvent (e.g., methanol

or acetonitrile) is prepared.

The sample is introduced into the mass spectrometer, typically via direct infusion or

through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

Electron Ionization (EI) is a common method for the analysis of small, volatile molecules.

Instrumentation and Parameters:

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole or time-of-

flight (TOF) analyzer.

The instrument is calibrated using a known standard.

The mass spectrum is recorded over a suitable m/z range to detect the molecular ion and

expected fragments.

The data is presented as a plot of relative intensity versus m/z.
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Visualizations
3.1. Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of

iodomethyl methyl ether.
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Caption: Experimental workflow for spectroscopic analysis.

3.2. Mass Spectrometry Fragmentation Pathway

This diagram illustrates the logical relationships in the predicted fragmentation of iodomethyl
methyl ether upon electron ionization.
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Caption: Predicted mass spectrometry fragmentation pathway.

To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic
Data of Iodomethyl Methyl Ether]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079887#iodomethyl-methyl-ether-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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